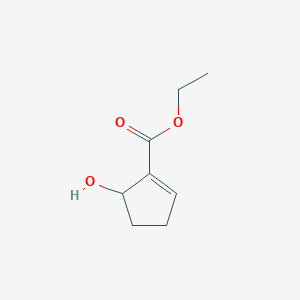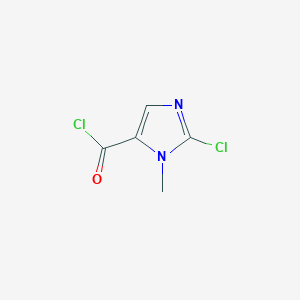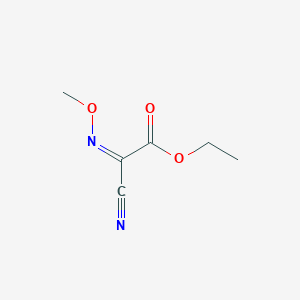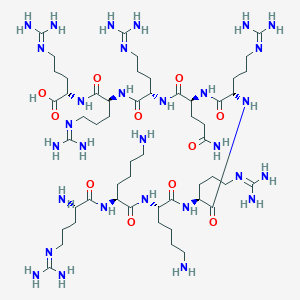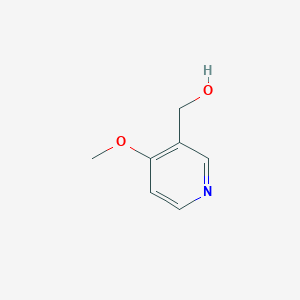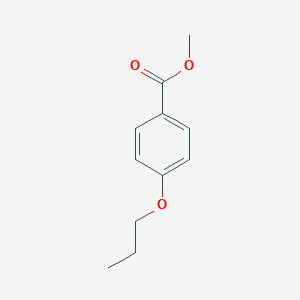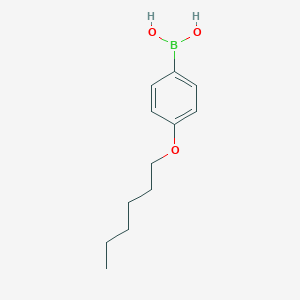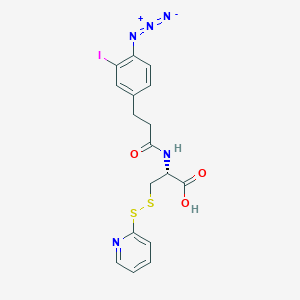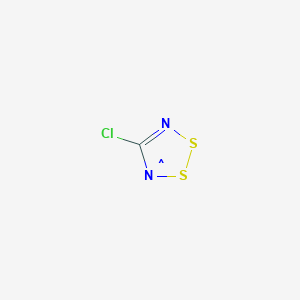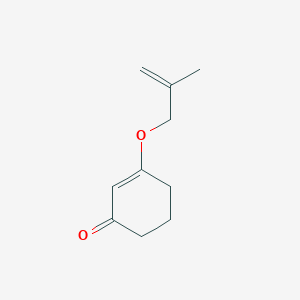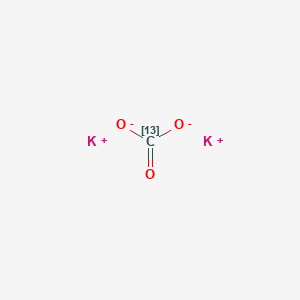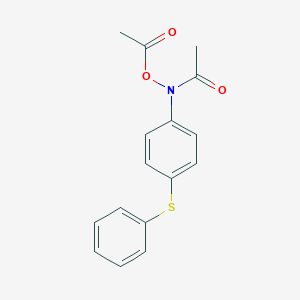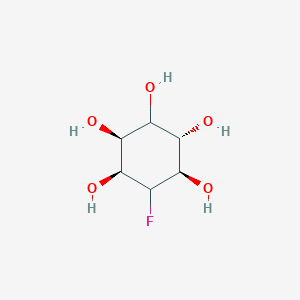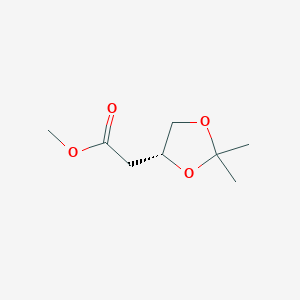
(R)-Methyl 2-(2,2-dimethyl-1,3-dioxolan-4-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to (R)-Methyl 2-(2,2-dimethyl-1,3-dioxolan-4-yl)acetate involves various chemical routes, often including the formation of dioxolane rings as key intermediates. For example, the photochemical addition of cis- or trans-2,4-dimethyl-1,3-dioxolane to methyl acrylate leads to a mixture of geometrically isomeric products, showcasing the synthetic versatility of dioxolane derivatives (Kobayashi & Simamura, 1973).
Molecular Structure Analysis
The molecular structure of compounds similar to (R)-Methyl 2-(2,2-dimethyl-1,3-dioxolan-4-yl)acetate has been extensively studied. X-ray diffraction techniques have been pivotal in determining the crystal and molecular structures of these compounds, revealing intricate details about their configuration and stereochemistry. For instance, the molecular and solid-state structures of certain dioxolane derivatives have been characterized, providing insights into their geometrical arrangements and intermolecular interactions (Jagadeesan et al., 2013).
Chemical Reactions and Properties
Dioxolane derivatives exhibit a range of chemical reactions and properties, influenced by their unique structural features. The reactivity and stereochemistry of the 1,3-dioxolan-2-yl radical, for example, have been demonstrated through photochemical additions, highlighting the pyramidal structure of the radical center involved in these reactions (Kobayashi & Simamura, 1973).
Wissenschaftliche Forschungsanwendungen
Chemical Modifications of Biopolymers
Research into the chemical modification of xylan, a biopolymer, suggests the potential for creating biopolymer ethers and esters with specific properties. For instance, the synthesis of novel xylan esters through the conversion of hemicellulose with various acids and activating agents demonstrates the versatility of chemical modifications in producing materials with tailored functionalities. These xylan derivatives, particularly esters, may form nanoparticles suitable for drug delivery applications, showcasing a direct application of chemical synthesis techniques in biomedical engineering and pharmaceuticals (Petzold-Welcke et al., 2014).
Green Chemistry for Natural Product Extraction
The exploration of 2-methyloxolane (2-MeOx) as a sustainable, bio-based solvent highlights the shift towards environmentally friendly alternatives in the extraction of natural products. This solvent's efficiency in extracting lipophilic compounds, along with its favorable toxicological profile and reduced environmental impact, exemplifies green chemistry's role in enhancing the sustainability of chemical processes. Such innovations are crucial in the food and pharmaceutical industries, where solvent choice impacts both safety and ecological footprint (Rapinel et al., 2020).
Drug Synthesis Methodologies
The review on the synthesis of (S)-clopidogrel, an antiplatelet and antithrombotic drug, underlines the importance of stereoselective synthesis in pharmaceutical production. The discussion covers various synthetic methods, highlighting the significance of choosing the right synthetic route for achieving desired purity and activity levels in drug compounds. This area of research is critical for developing effective medications with minimal side effects, demonstrating the chemical compound's role in facilitating advanced drug synthesis techniques (Saeed et al., 2017).
Eigenschaften
IUPAC Name |
methyl 2-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c1-8(2)11-5-6(12-8)4-7(9)10-3/h6H,4-5H2,1-3H3/t6-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEMMCWMMNLSHFT-ZCFIWIBFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)CC(=O)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@H](O1)CC(=O)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-Methyl 2-(2,2-dimethyl-1,3-dioxolan-4-yl)acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

